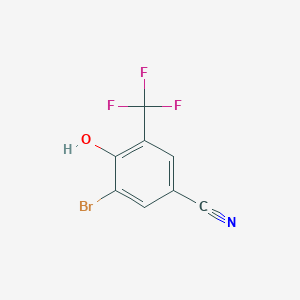

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

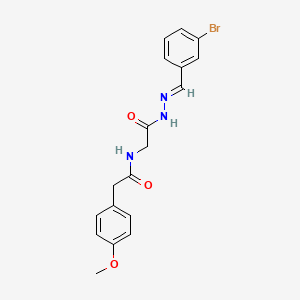

“3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H3BrF3NO . It is a solid substance at room temperature .

Molecular Structure Analysis

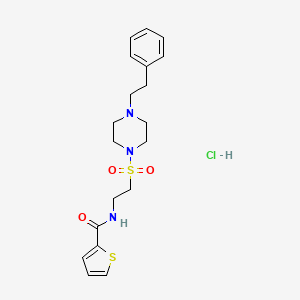

The molecular structure of “3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile” consists of a benzene ring substituted with a bromo group, a hydroxy group, a trifluoromethyl group, and a nitrile group . The InChI code for this compound is 1S/C8H3BrF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H .Physical And Chemical Properties Analysis

“3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile” is a solid substance at room temperature . It has a molecular weight of 250.02 . The compound has a boiling point of 257°C at 760 mmHg .科学的研究の応用

Photosynthesis Research : One study investigated the effects of 3,5-disubstituted 4-hydroxy-benzonitriles, including compounds like bromoxynil, on photosynthesis in spinach and wheat. These compounds showed significant differences in effectiveness, even at the chloroplast level, and influenced CO2 fixation in greening wheat seedlings. The study suggests these compounds can alter energy migration conditions and the ultrastructure of chloroplasts, resembling shade-adapted chloroplasts (Szigeti, Tóth, & Paless, 1982).

Material Sciences : In the field of material sciences, a study focused on synthesizing novel phthalocyanines using a compound structurally similar to 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile. These phthalocyanines exhibited significant electrochemical and spectroelectrochemical properties, suggesting potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

Medicinal Chemistry : A compound structurally related to 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile, PF-998425, was synthesized as a nonsteroidal androgen receptor antagonist for treating androgenetic alopecia and controlling sebum. This compound demonstrated in vivo potency and selectivity with minimal systemic side effects, highlighting its potential in dermatological applications (Li et al., 2008).

Herbicide Analysis : Another study developed a high-performance liquid chromatography method for analyzing benzonitrile herbicides, including bromoxynil, a compound similar to 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile. This method aids in diagnosing acute poisoning cases involving these herbicides (Flanagan & Ruprah, 1989).

Cancer Research : A study synthesized a family of iron(II)-cyclopentadienyl compounds, including derivatives of 4-hydroxybenzonitrile, showing strong activity against colorectal and triple negative breast cancer cells. These results suggest potential applications in cancer treatment (Pilon et al., 2020).

Microbial Degradation and Environmental Fate : The environmental fate of benzonitrile herbicides, closely related to 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile, was addressed in a study focusing on their microbial degradation. This research is crucial for understanding the persistence and breakdown of such compounds in soil and subsurface environments (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Battery Technology : A study explored the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for high-voltage lithium-ion batteries, demonstrating its potential to improve cyclic stability and capacity retention (Huang et al., 2014).

Photodynamic Therapy : Research into a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including those with structural similarities to 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile, showed high singlet oxygen quantum yield. This property is significant for photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

3-bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-2-4(3-13)1-5(7(6)14)8(10,11)12/h1-2,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINIBKGLARTUJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2931364.png)

![2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2931366.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2931371.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2931373.png)

![3-(3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2931375.png)

![N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2931379.png)

![(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2931380.png)

![isoxazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2931384.png)